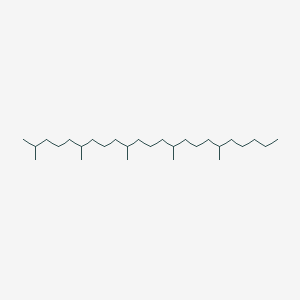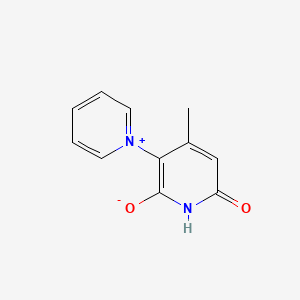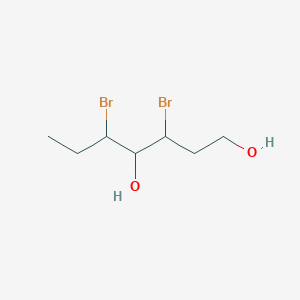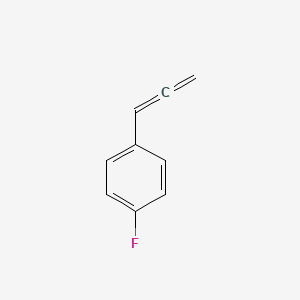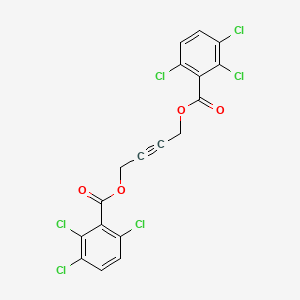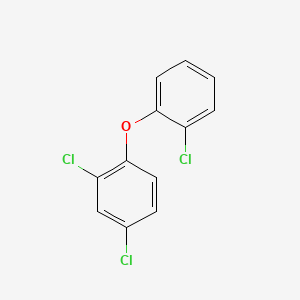![molecular formula C10H8ClI2NO2 B14464587 [(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate CAS No. 73623-01-5](/img/structure/B14464587.png)
[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a diiodopropenyl group and a chlorophenylcarbamate moiety, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate typically involves the reaction of 2,3-diiodopropene with N-(4-chlorophenyl)carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The diiodopropenyl group can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of [(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes and exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(E)-2,3-diiodoprop-2-enyl] N-(4-bromophenyl)carbamate: Similar structure but with a bromine atom instead of chlorine.
[(E)-2,3-diiodoprop-2-enyl] N-(4-fluorophenyl)carbamate: Similar structure but with a fluorine atom instead of chlorine.
[(E)-2,3-diiodoprop-2-enyl] N-(4-methylphenyl)carbamate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate is unique due to the presence of both diiodopropenyl and chlorophenylcarbamate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
73623-01-5 |
|---|---|
Formule moléculaire |
C10H8ClI2NO2 |
Poids moléculaire |
463.44 g/mol |
Nom IUPAC |
[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H8ClI2NO2/c11-7-1-3-9(4-2-7)14-10(15)16-6-8(13)5-12/h1-5H,6H2,(H,14,15)/b8-5+ |
Clé InChI |
QZUQFKOMNKENQP-VMPITWQZSA-N |
SMILES isomérique |
C1=CC(=CC=C1NC(=O)OC/C(=C\I)/I)Cl |
SMILES canonique |
C1=CC(=CC=C1NC(=O)OCC(=CI)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B14464512.png)
![4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid](/img/structure/B14464520.png)

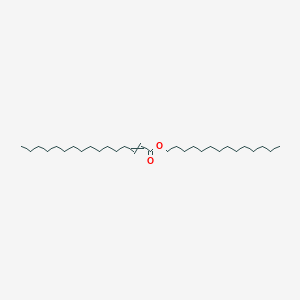
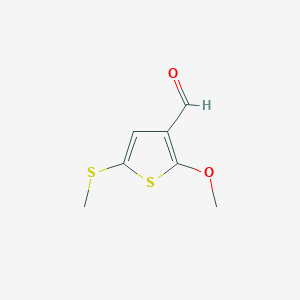


![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)
